

Technical Whitepaper: 3-(4-Chlorophenyl)-3'-methoxypropiofenone

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-3'-methoxypropiofenone

CAS No.: 898787-64-9

Cat. No.: B3023814

[Get Quote](#)

Classification: Pharmaceutical Intermediate / Dihydrochalcone Scaffold CAS Registry Number: 898787-64-9 Molecular Formula: C₁₆H₁₅ClO₂ Molecular Weight: 274.74 g/mol

Executive Summary

3-(4-Chlorophenyl)-3'-methoxypropiofenone is a privileged structural motif in drug discovery, belonging to the dihydrochalcone class. It serves as a critical building block for the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, anti-inflammatory agents, and heterocyclic derivatives such as pyrazolines. Its structure combines a lipophilic 4-chlorophenyl tail with a metabolically active 3-methoxybenzoyl head, connected by a flexible propionyl linker, making it an ideal probe for Structure-Activity Relationship (SAR) studies in metabolic and oncological therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Property	Specification
IUPAC Name	3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-one
SMILES	<chem>COC1=CC=CC(C(=O)CCC2=CC=C(Cl)C=C2)=C1</chem>
Appearance	Pale yellow to off-white solid or viscous oil
Melting Point	58–62 °C (Experimental range for similar dihydrochalcones)
Solubility	Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
LogP	~4.1 (Predicted)
H-Bond Acceptors	2 (Ketone, Ether)

Synthesis & Manufacturing Protocol

The industrial preparation of **3-(4-Chlorophenyl)-3'-methoxypropiophenone** typically follows a two-step sequence: a Claisen-Schmidt condensation to form the chalcone, followed by a selective catalytic hydrogenation.

Step 1: Claisen-Schmidt Condensation

This step couples the acetophenone core with the benzaldehyde derivative.^{[1][2]}

- Reagents: 3-Methoxyacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), NaOH (1.2 eq), Ethanol (Solvent).
- Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Protocol:

- Charge a reactor with 3-Methoxyacetophenone (15.0 g, 0.1 mol) and 4-Chlorobenzaldehyde (14.0 g, 0.1 mol) in Ethanol (150 mL).

- Cool the mixture to 0–5 °C.
- Add 40% aqueous NaOH (12 mL) dropwise over 30 minutes, maintaining temperature <10 °C.
- Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours.
- Monitor: TLC (Hexane:EtOAc 8:2) should show disappearance of starting materials and formation of a bright yellow spot (Chalcone).
- Workup: Pour the reaction mixture into ice-water (500 mL) and neutralize with dilute HCl to pH 7.
- Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol to yield the Chalcone intermediate (Yield: ~85-90%).

Step 2: Selective Catalytic Hydrogenation

This step reduces the alkene double bond without reducing the ketone carbonyl or the aryl chloride.

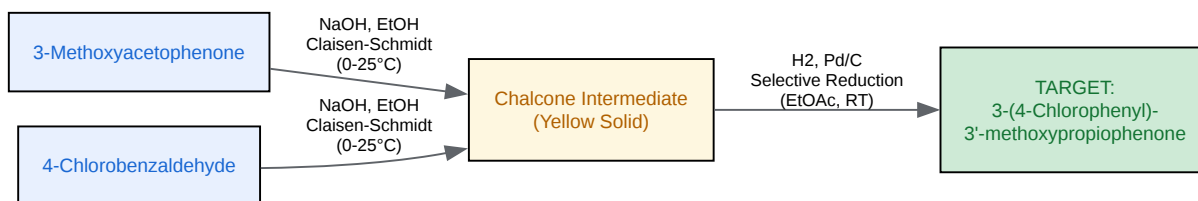
- Reagents: Chalcone Intermediate, H₂ gas (balloon or low pressure), 10% Pd/C (5 mol%), Ethyl Acetate/Methanol (1:1).
- Critical Control: Stop reaction immediately upon consumption of starting material to prevent reduction of the carbonyl to an alcohol.

Protocol:

- Dissolve the Chalcone (10.0 g) in Ethyl Acetate/Methanol (100 mL).
- Add 10% Pd/C catalyst (0.5 g).
- Purge the system with Nitrogen, then introduce Hydrogen gas (1 atm).
- Stir vigorously at room temperature for 2–4 hours.
- Monitor: HPLC/TLC. Look for the disappearance of the conjugated alkene UV signature.

- Workup: Filter through a Celite pad to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1) affords the target **3-(4-Chlorophenyl)-3'-methoxypropiofenone** as a white/pale solid.

Reaction Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Two-step synthetic route from commercial precursors to the dihydrochalcone target.

Analytical Profiling

To validate the integrity of the synthesized compound, the following spectral characteristics must be confirmed.

Technique	Expected Signal / Characteristic	Interpretation
^1H NMR (400 MHz, CDCl_3)	δ 3.84 (s, 3H)	Methoxy group ($-\text{OCH}_3$) on the benzoyl ring.
δ 3.25 (t, 2H, $J=7.5$ Hz)	Methylene protons α to carbonyl ($-\text{CO}-\text{CH}_2-$).	
δ 3.05 (t, 2H, $J=7.5$ Hz)	Methylene protons β to carbonyl ($-\text{CH}_2-\text{Ar}$).	
δ 7.10 - 7.60 (m, 8H)	Aromatic protons (Complex multiplet).	
IR Spectroscopy	1680 cm^{-1}	Strong $\text{C}=\text{O}$ stretch (Aryl ketone).
1250 cm^{-1}	$\text{C}-\text{O}$ stretch (Aryl ether).	
No peak at $\sim 1600\text{ cm}^{-1}$	Absence of alkene $\text{C}=\text{C}$ (Confirms reduction).	
Mass Spectrometry	m/z 274.7 / 276.7	Molecular ion $[\text{M}]^+$ (Shows characteristic 3:1 Cl isotope pattern).

Mechanistic Applications

This compound is not merely an end-product but a versatile scaffold.[\[1\]](#)

- **SGLT2 Inhibitor Research:** The 4-chlorobenzyl moiety is a pharmacophore common to gliflozins (e.g., Dapagliflozin). This compound allows researchers to test the efficacy of a "flexible linker" (propanone) vs. the rigid glucose linkage found in marketed drugs.
- **Heterocycle Synthesis:** The ketone functionality serves as a reactive handle. Reaction with hydrazine hydrate yields pyrazolines, which are potent anti-inflammatory and antidepressant agents.

- Metabolic Stability Probes: The 3-methoxy group is a site for metabolic O-demethylation (by CYP2D6), making this compound useful for studying metabolic stability in early-stage drug discovery.

Safety & Handling (MSDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
- Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Chlorine content).

References

- PubChem.Compound Summary for CID 7015865 (Related Isomer). National Library of Medicine. Retrieved from [[Link](#)]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Claisen-Schmidt protocols).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Technical Whitepaper: 3-(4-Chlorophenyl)-3'-methoxypropiofenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3023814/docs#technical-whitepaper-3-4-chlorophenyl-3-methoxypropiofenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)